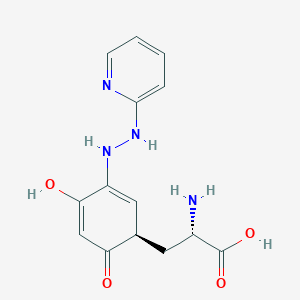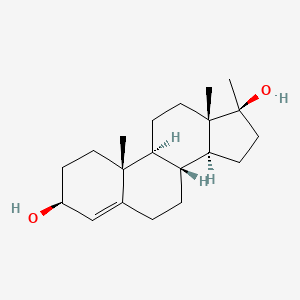
17-Methylandrost-4-ene-3beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene involves several steps, starting from basic steroidal structuresIndustrial production methods often involve the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on androgen receptors and related biological pathways.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of performance-enhancing drugs and other steroid-based products.
Mechanism of Action
The mechanism of action of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis that promote the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene is unique among similar compounds due to its specific structural modifications, which enhance its androgenic activity and stability. Similar compounds include:
17alpha-methyl-4-hydroxynandrolone: Another synthetic androgen with a similar structure but different functional groups.
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
4-Chloro-17alpha-methyl-17beta-hydroxy-4-androsten-3-one: A synthetic androgen with a chlorine atom at the 4-position.
These comparisons highlight the unique properties of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene, such as its enhanced androgenic activity and stability, which make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
571-03-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BNUOCVTVOYWNJC-DTMQFJJTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


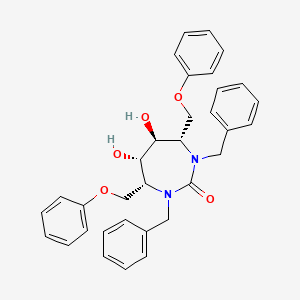
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
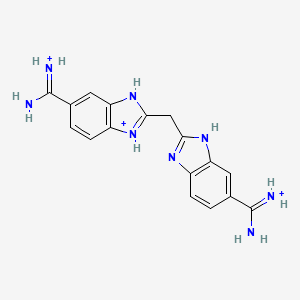
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)

![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
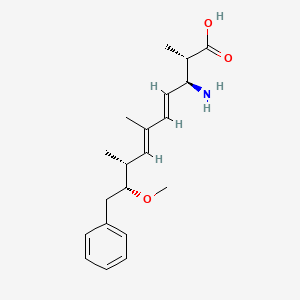
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778588.png)
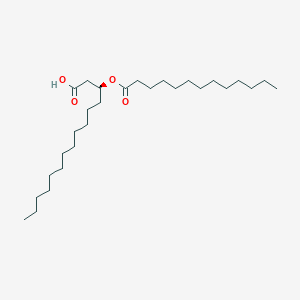
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
